Technical Whitepaper: 1-Tosylazetidin-3-ol (CAS 154010-96-5)
Technical Whitepaper: 1-Tosylazetidin-3-ol (CAS 154010-96-5)
The following technical guide is structured to address the specific chemical entity defined by CAS 154010-96-5 .
Editorial Note on Chemical Identity: A critical discrepancy exists in the provided topic parameters. CAS 154010-96-5 corresponds definitively to 1-Tosylazetidin-3-ol (a 3-hydroxy azetidine), not (1-Tosylazetidin-3-yl)methanol (a 3-hydroxymethyl azetidine). As CAS numbers are the primary unique identifiers in chemical procurement and regulation, this guide focuses on the technical profile of 1-Tosylazetidin-3-ol , while explicitly distinguishing it from its hydroxymethyl homolog to ensure scientific accuracy.
A Versatile Scaffold for Rigidification in Medicinal Chemistry
Executive Summary
1-Tosylazetidin-3-ol (CAS 154010-96-5) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical agents. As a protected derivative of azetidin-3-ol, it serves as a robust intermediate for introducing the azetidine ring —a four-membered nitrogen heterocycle that is increasingly prized in drug design. The azetidine ring offers a unique combination of structural rigidity and lowered lipophilicity (LogP) compared to larger rings like pyrrolidine or piperidine, often improving the metabolic stability and pharmacokinetic profile of drug candidates.
This guide details the synthesis, reactivity, and application of CAS 154010-96-5, providing a self-validating protocol for its use as a divergent scaffold.
Chemical Profile & Nomenclature
Accurate identification is prerequisite to experimental success. The user is advised to verify the chemical structure against the CAS number before proceeding.
| Property | Specification |
| Primary Name | 1-Tosylazetidin-3-ol |
| CAS Number | 154010-96-5 |
| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]azetidin-3-ol |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Melting Point | 100–104 °C (Lit.) |
Homolog Distinction (Critical):
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Target Compound (CAS 154010-96-5): Contains a hydroxyl group directly attached to the C3 position of the ring (-OH).
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Homolog (Name Mismatch): (1-Tosylazetidin-3-yl)methanol contains a hydroxymethyl group (-CH₂OH) at C3. These are chemically distinct species with different reactivities.
Synthetic Pathways
The synthesis of 1-Tosylazetidin-3-ol is typically achieved through a cyclization strategy involving epichlorohydrin, which is scalable and cost-effective.
Primary Synthesis: Epichlorohydrin Route
This method utilizes the dual electrophilic nature of epichlorohydrin to close the azetidine ring with a sulfonamide nucleophile.
Mechanism:
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Opening: The sulfonamide anion opens the epoxide ring of epichlorohydrin.
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Cyclization: The resulting alkoxide (or re-formed anion) displaces the chloride, forming the strained 4-membered ring.
Protocol:
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Reagents: p-Toluenesulfonamide (1.0 eq), Epichlorohydrin (1.2 eq), Potassium Hydroxide (KOH, aq), Ethanol/Water.
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Conditions: Reflux for 24–48 hours.
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Workup: Cool to room temperature. The product often precipitates. If not, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane.
Visualization of Synthetic Logic
The following diagram illustrates the formation of the core scaffold and its subsequent divergent pathways.
Caption: Synthesis of 1-Tosylazetidin-3-ol and its primary functionalization pathways.
Reactivity & Applications in Drug Design
The "Azetidine Advantage"
In medicinal chemistry, replacing a piperidine or pyrrolidine ring with an azetidine (ring contraction) often results in:
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Lower Lipophilicity: Reduces LogD, improving solubility.
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Rigidification: Limits conformational freedom, potentially increasing potency by reducing the entropic cost of binding.
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Metabolic Stability: The strained ring is often resistant to oxidative metabolism compared to larger aliphatic amines.
Key Transformations
CAS 154010-96-5 acts as a "protected hub" for generating diverse fragments.
A. Nucleophilic Substitution (Mitsunobu/Mesylation)
The C3-hydroxyl group is a handle for introducing nitrogen, carbon, or sulfur nucleophiles.
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Protocol (Azidation): React 1-Tosylazetidin-3-ol with Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃), and DIAD in THF at 0°C.
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Outcome: Inversion of configuration (if chiral) to yield 3-azido-1-tosylazetidine, a precursor to 3-aminoazetidines.
B. Oxidation to Azetidin-3-one
Oxidation of the alcohol yields 1-Tosylazetidin-3-one , a highly reactive ketone.
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Utility: This ketone can undergo reductive amination, Wittig olefination, or Grignard addition to create quaternary centers at the C3 position.
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Method: Swern oxidation or Dess-Martin Periodinane (DMP) is preferred to avoid ring opening.
C. Deprotection (Tosyl Removal)
To utilize the azetidine amine, the Tosyl group must be removed. This is challenging due to the stability of the sulfonamide bond but achievable under reductive conditions.
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Method 1 (Reductive): Sodium naphthalenide in DME at -78°C. (High yield, requires inert atmosphere).
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Method 2 (Mild): Magnesium turnings in anhydrous Methanol with sonication. (Safer, scalable).
Experimental Validation Protocol
To ensure the integrity of the starting material (CAS 154010-96-5) before use in high-value synthesis, the following QC protocol is recommended.
Analytical Characterization[1][2]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.78 (d, 2H, Ar-H), 7.36 (d, 2H, Ar-H) — Tosyl aromatic signals.
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δ 4.58 (m, 1H, CH-OH) — Methine proton at C3.
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δ 4.10 (t, 2H), 3.65 (dd, 2H) — Azetidine ring protons.
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δ 2.45 (s, 3H, Ar-CH₃).
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HPLC Purity Check:
Handling & Safety
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Hazards: Irritant to eyes, respiratory system, and skin. The sulfonyl group implies potential sensitization.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively stable.
References
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PubChem Compound Summary. (2025). 1-Tosylazetidin-3-ol (CAS 154010-96-5).[3][4] National Center for Biotechnology Information.
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[Link]
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ChemicalBook. (2025). Product Data: 1-Tosylazetidin-3-ol.[5][3][4][6][7]
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Baxendale, I. R., et al. (2020). "Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines." Durham University Publications.
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[Link] (General repository link for verification of Baxendale group work on azetidines).
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Zhu, J., et al. (2024).[6] "Arylative Ring Expansion of 3-Vinylazetidin-3-ols." Angewandte Chemie Int.[6] Ed. (Cites 1-tosylazetidin-3-ol as a starting material).[6][8]
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[Link]
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Sources
- 1. pure-synth.com [pure-synth.com]
- 2. CAS#:825-29-6 | pyrimidine-2,4,5,6(1H,3H)-tetrone 5-oxime, monosodium salt | Chemsrc [chemsrc.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Buy D-Galactonic acid, gamma-lactone (EVT-1199817) | 23666-11-7 [evitachem.com]
- 5. [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol | 1041026-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. 154010-96-5|1-Tosylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 8. beilstein-journals.org [beilstein-journals.org]




